Cas no 2137587-93-8 (Ethanone, 1-(hexahydro-1,4-oxazepin-6-yl)-)

Ethanone, 1-(hexahydro-1,4-oxazepin-6-yl)- 化学的及び物理的性質
名前と識別子
-
- Ethanone, 1-(hexahydro-1,4-oxazepin-6-yl)-
- EN300-799176
- 1-(1,4-oxazepan-6-yl)ethan-1-one
- 2137587-93-8
-
- インチ: 1S/C7H13NO2/c1-6(9)7-4-8-2-3-10-5-7/h7-8H,2-5H2,1H3
- InChIKey: QOQMRBYNHAYBBE-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C1COCCNC1)C
計算された属性
- せいみつぶんしりょう: 143.094628657g/mol
- どういたいしつりょう: 143.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.9
じっけんとくせい
- 密度みつど: 1.004±0.06 g/cm3(Predicted)
- ふってん: 239.9±40.0 °C(Predicted)
- 酸性度係数(pKa): 8.98±0.40(Predicted)
Ethanone, 1-(hexahydro-1,4-oxazepin-6-yl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-799176-5.0g |
1-(1,4-oxazepan-6-yl)ethan-1-one |
2137587-93-8 | 95% | 5.0g |
$3065.0 | 2024-05-21 | |
Enamine | EN300-799176-0.25g |
1-(1,4-oxazepan-6-yl)ethan-1-one |
2137587-93-8 | 95% | 0.25g |
$972.0 | 2024-05-21 | |
Enamine | EN300-799176-0.05g |
1-(1,4-oxazepan-6-yl)ethan-1-one |
2137587-93-8 | 95% | 0.05g |
$888.0 | 2024-05-21 | |
Enamine | EN300-799176-0.5g |
1-(1,4-oxazepan-6-yl)ethan-1-one |
2137587-93-8 | 95% | 0.5g |
$1014.0 | 2024-05-21 | |
Enamine | EN300-799176-0.1g |
1-(1,4-oxazepan-6-yl)ethan-1-one |
2137587-93-8 | 95% | 0.1g |
$930.0 | 2024-05-21 | |
Enamine | EN300-799176-1.0g |
1-(1,4-oxazepan-6-yl)ethan-1-one |
2137587-93-8 | 95% | 1.0g |
$1057.0 | 2024-05-21 | |
Enamine | EN300-799176-2.5g |
1-(1,4-oxazepan-6-yl)ethan-1-one |
2137587-93-8 | 95% | 2.5g |
$2071.0 | 2024-05-21 | |
Enamine | EN300-799176-10.0g |
1-(1,4-oxazepan-6-yl)ethan-1-one |
2137587-93-8 | 95% | 10.0g |
$4545.0 | 2024-05-21 |
Ethanone, 1-(hexahydro-1,4-oxazepin-6-yl)- 関連文献
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Ethanone, 1-(hexahydro-1,4-oxazepin-6-yl)-に関する追加情報
Ethanone, 1-(hexahydro-1,4-oxazepin-6-yl)-: A Comprehensive Overview
Ethanone, 1-(hexahydro-1,4-oxazepin-6-yl)-, also known by its CAS number 2137587-93-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of heterocyclic ketones and has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a six-membered ring system with an oxygen atom and a nitrogen atom, making it a member of the oxazepine family. The presence of the ethanone group further enhances its chemical versatility.
The hexahydro-1,4-oxazepine ring system is a fully saturated derivative of the oxazepine heterocycle. This saturation imparts stability to the molecule and contributes to its favorable pharmacokinetic properties. The ethanone group attached at the 6-position of the ring introduces a carbonyl functionality, which can participate in various chemical reactions and interactions. This combination makes Ethanone, 1-(hexahydro-1,4-oxazepin-6-yl)-, a valuable building block in organic synthesis.
Recent studies have highlighted the potential of this compound as a precursor for more complex molecules with therapeutic applications. For instance, researchers have explored its role in the development of neuroprotective agents and anti-inflammatory drugs. The ability of Ethanone, 1-(hexahydro-1,4-oxazepin-6-yl)- to modulate cellular signaling pathways has been extensively investigated. Its interaction with key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has shown promise in reducing inflammation and oxidative stress.
In addition to its pharmacological applications, Ethanone, 1-(hexahydro-1,4-oxazepin-6-yl)- has also found use in materials science. Its ability to form stable complexes with metal ions has led to its incorporation into novel catalysts for organic transformations. These catalysts have demonstrated high efficiency in reactions such as aldol condensations and Michael additions, making them valuable tools in green chemistry.
The synthesis of Ethanone, 1-(hexahydro-1,4-oxazepin-6-yl)- involves a multi-step process that typically begins with the preparation of the oxazepine ring system. Various methods have been reported in the literature for constructing this heterocycle, including cyclization reactions of amino alcohols and nucleophilic aromatic substitutions. The subsequent introduction of the ethanone group is achieved through oxidation or alkylation techniques.
From an analytical standpoint, Ethanone, 1-(hexahydro-1,4 oxazepin 6 yl) exhibits distinct spectroscopic features that facilitate its characterization. Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in confirming its structure by analyzing the chemical shifts corresponding to its functional groups. Mass spectrometry (MS) further aids in determining its molecular weight and fragmentation patterns.
Looking ahead, ongoing research is focused on expanding the scope of applications for Ethanone, 1-(hexahydro 1 4 oxazepin 6 yl). Collaborative efforts between academic institutions and pharmaceutical companies are exploring its potential as an intermediate in drug discovery programs targeting chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
In conclusion, Ethanone, 1-(hexahydro 1 4 oxazepin 6 yl) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure combined with favorable biological properties positions it as a key player in modern organic chemistry research.
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